Disodium 5'-ribonucleotide

Übersicht

Beschreibung

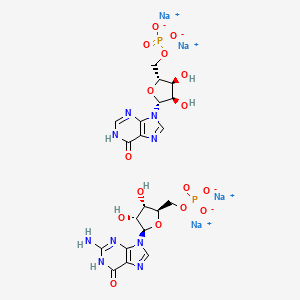

Disodium 5’-ribonucleotides, also known as I+G or E number E635, is a flavor enhancer which works synergistically with glutamates in creating the taste of umami . It is a mixture of disodium inosinate (IMP) and disodium guanylate (GMP) and is often used where a food already contains natural glutamates (as in meat extract) or added monosodium glutamate (MSG) .

Wissenschaftliche Forschungsanwendungen

Crystallization Techniques

Disodium 5'-Ribonucleotide (composed of disodium 5'-inosinate and disodium 5'-guanylate) has been studied for its crystallization process. Improved techniques have been developed, utilizing ethanol as a crystallization solvent. The optimization of conditions, including the use of seed crystals, has led to enhanced crystallization yield, product purity, and bulk density. The refined product achieves purity levels of 99.54% and a bulk density of 0.54 g/cm³, meeting international market standards (Ren Hong-fa, 2011).

Flavor Enhancement

Research has explored the synergistic taste effects of Disodium 5'-Ribonucleotide derivatives. These derivatives have been found to enhance flavor significantly when combined with monosodium glutamate (MSG), a common flavor enhancer. The derivatives are up to eight times more effective than Disodium 5'-inosinate in enhancing flavors, demonstrating their potential in food industries (S. Yamaguchi et al., 1968).

Enzyme Immobilization for Industrial Use

Disodium 5'-Ribonucleotide plays a role in enzyme immobilization processes. A study focused on immobilizing a 5′-phosphodiesterase enzyme from barley rootlets onto activated Celite, using glutaraldehyde as a coupling agent. This process is significant for producing high-value products like flavor enhancers and pharmaceuticals. The immobilized enzyme system allows for selective cleavage of 5′-ribonucleotides from RNA, simplifying the purification procedure and increasing yield (J. Serrat et al., 1992).

Biological and Genomic Studies

Disodium 5'-Ribonucleotide has been used in studies to track replication enzymology in eukukaryotes, notably in the mapping of ribonucleotide incorporation within the DNA. This process is essential for understanding the mechanisms of DNA replication and repair. The study utilized a novel method, Hydrolytic End Sequencing (HydEn-seq), to map ribonucleotides within the yeast genome, providing insights into the replication processes of eukaryotic cells and potential applications in studying replication enzymology in other organisms (A. Clausen et al., 2014).

Waste Utilization in Brewing Industry

A study explored the production of 5'-ribonucleotides using spent brewer’s yeast and barley malt rootlets, demonstrating a sustainable approach to managing brewery waste. The use of these by-products in producing high-value compounds like 5'-ribonucleotides presents a promising strategy for the brewing industry, contributing to waste reduction and economic efficiency (Edson Marcelino Alves et al., 2020).

Analytical and Quality Control Applications

The determination of Disodium 5'-Ribonucleotide content in products like monosodium glutamate has been studied using UV spectrophotometry. This method offers a simple, rapid, and convenient approach for quality control in the food industry, ensuring the accurate measurement of Disodium 5'-Ribonucleotide concentrations (Xu Wei et al., 2010).

Eigenschaften

IUPAC Name |

tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P.C10H13N4O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;4-,6-,7-,10-;;;;/m11..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLJNOHNHRBUBC-SIHAWKHTSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N9Na4O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white or nearly white crystals or powder | |

| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water, sparingly soluble in ethanol practically insoluble in ether | |

| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

Disodium 5'-ribonucleotide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

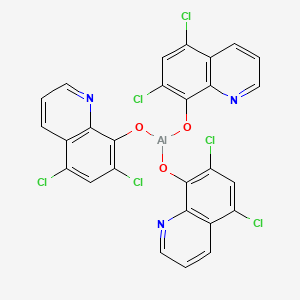

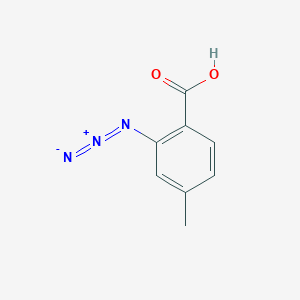

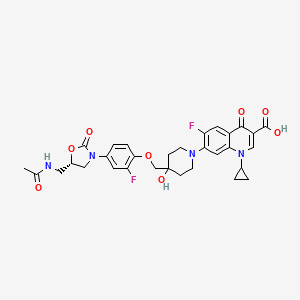

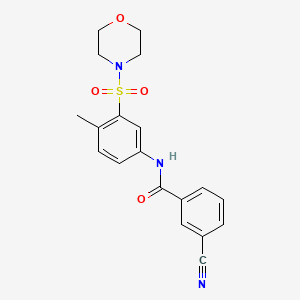

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanoic acid, 4-[(phenoxyacetyl)amino]-](/img/structure/B1660573.png)

![5-Imino-4-[(4-methylphenyl)hydrazinylidene]-1-phenylpyrazolidin-3-one](/img/structure/B1660577.png)